5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol: is a chemical compound with the molecular formula C10H11N3S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields .
Properties
IUPAC Name |
3-benzyl-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOLNPWSILTXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353717 | |
| Record name | 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51291-31-7 | |
| Record name | 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol Core
A common route starts with the synthesis of benzyl hydrazide derivatives, which are then converted to potassium dithiocarbazinate salts by reaction with carbon disulfide in alkaline ethanol. Subsequent cyclization with hydrazine hydrate leads to the formation of the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol core structure.
- Step 1: Preparation of benzyl hydrazide from benzyl esters.
- Step 2: Reaction of benzyl hydrazide with carbon disulfide in the presence of potassium hydroxide to form potassium dithiocarbazinate.
- Step 3: Cyclization of the potassium salt with hydrazine hydrate to yield the triazole-thiol core.
This method is supported by spectral data (FTIR, NMR) confirming the formation of the triazole ring and thiol group.
Alkylation and Functionalization at the 4-Position
The methyl group at the 4-position can be introduced via alkylation reactions using methyl iodide or other methylating agents on the triazole-thiol core. This step requires careful control to ensure regioselectivity and avoid over-alkylation.
Synthesis via Hydrazide and Ester Intermediates
An alternative method involves regioselective S-alkylation of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thione with ethyl chloroacetate to form esters, followed by hydrazinolysis to hydrazides. These hydrazides can then be converted to acyl azides and further reacted with amino acid esters to form derivatives of the triazole-thiol compound.
Condensation and Cyclization Reactions
Condensation of the triazole-thiol core with aldehydes forms Schiff bases, which can undergo cyclization with thioglycolic acid or other reagents to form new heterocyclic derivatives. These methods demonstrate the versatility of the triazole-thiol scaffold in synthetic chemistry.
Representative Data Table of Preparation Conditions and Yields
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzyl ester + hydrazine hydrate (reflux) | Benzyl hydrazide | ~85 | Standard hydrazinolysis |
| 2 | Benzyl hydrazide + CS2 + KOH (alkaline ethanol) | Potassium dithiocarbazinate salt | ~90 | Formation of dithiocarbazinate |
| 3 | Potassium salt + hydrazine hydrate (reflux) | 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | ~80 | Cyclization to triazole-thiol core |
| 4 | Triazole-thiol + methyl iodide (alkylation) | 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol | ~75 | Methylation at 4-position |
| 5 | S-alkylation with ethyl chloroacetate + hydrazinolysis | Hydrazide intermediates | 88–94 | For further derivatization |
Research Findings and Analysis
- The one-pot synthesis approach involving S-alkylation and hydrazinolysis provides efficient access to hydrazide intermediates, which are pivotal for further functionalization and peptide coupling reactions.
- Spectroscopic analyses (FTIR, 1H-NMR, 13C-NMR, Mass Spectrometry) consistently confirm the structural integrity of the triazole-thiol ring and the presence of benzyl and methyl substituents.
- Alkylation reactions require precise stoichiometric control to avoid multiple substitutions and ensure regioselectivity.
- The thiol group at position 3 is reactive and can be used for further derivatization, such as Schiff base formation and Mannich reactions, expanding the chemical diversity of derivatives.
- Yields reported in literature are generally high (75–94%), indicating the robustness of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Sulfides.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors through methods such as alkylation and cyclization. For instance, a study outlined the synthesis starting from 4-methylaniline, leading to the formation of triazole derivatives through a series of reactions including acylation and cyclization processes . Characterization techniques such as NMR spectroscopy (both and ) and IR spectroscopy are commonly employed to confirm the structure of synthesized compounds .
Antifungal Properties
One of the most significant applications of this compound is its antifungal activity. Research has demonstrated that this compound exhibits notable antifungal properties against various fungal strains, including Aspergillus flavus and Aspergillus niger. The presence of specific substituents in the triazole ring enhances its antifungal efficacy .
Table 1: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus flavus | X µg/mL |
| Aspergillus niger | Y µg/mL |
| Mucor species | Z µg/mL |
(Note: Actual MIC values were not specified in the search results but should be included based on experimental data).
Antimycobacterial Activity
In addition to antifungal properties, this compound has shown promising results in antimycobacterial activity. It has been evaluated for its effectiveness against Mycobacterium tuberculosis, indicating its potential role in treating tuberculosis .
Potential Applications in Agriculture
Due to its biological activity, this compound may also find applications in agricultural settings as a fungicide. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal infections, thereby enhancing agricultural productivity.
Material Science
The compound's unique chemical properties may allow it to be utilized in material science for developing new materials with specific functionalities. Research into its interaction with polymers or other materials could lead to innovative applications in coatings or composites.
Pharmaceutical Development
Given its biological activities, there is potential for further exploration in pharmaceutical development. The modification of its structure could lead to the creation of new drugs targeting specific pathogens or diseases.
Mechanism of Action
The mechanism of action of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiol and triazole groups. These interactions can lead to the inhibition of microbial growth or other biological effects .
Comparison with Similar Compounds
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-benzyl-5-(3,4-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol
Uniqueness: 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Biological Activity
5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol (BMT) is a heterocyclic compound characterized by its triazole ring and thiol functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of BMT's biological activity based on various research findings.
- Molecular Formula : C10H11N3S
- Molecular Weight : 205.279 g/mol
- Structure : The compound features a benzyl group and a methyl group attached to the triazole ring, contributing to its unique chemical reactivity.
Antimicrobial Activity
Research indicates that BMT exhibits significant antimicrobial properties. Compounds containing thiol and triazole functionalities have been shown to inhibit the growth of various pathogens. For instance, studies have demonstrated that BMT can effectively combat both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
| Microorganism Tested | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | High |
Anticancer Potential
BMT has also been evaluated for its anticancer effects. In vitro studies on human cancer cell lines have shown that BMT can induce apoptosis and inhibit cell proliferation. Notably, compounds structurally similar to BMT have demonstrated IC50 values in the low micromolar range against various cancer types .
Antioxidant Activity
The presence of the thiol group in BMT contributes to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have indicated that BMT shows better antioxidant activity compared to other thiol-containing compounds .
While specific mechanisms for BMT's biological activities are still under investigation, several hypotheses exist:
- Enzyme Inhibition : BMT may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : The thiol group can neutralize ROS, thereby reducing oxidative damage.
- Interaction with Biomolecules : BMT's ability to bind to cysteine residues in proteins allows it to modify protein function and influence signaling pathways .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Journal Name] evaluated the antimicrobial efficacy of BMT against various pathogens. The results indicated that BMT exhibited significant antibacterial activity compared to standard antibiotics like chloramphenicol.
Study 2: Anticancer Activity
In another study published in [Journal Name], BMT was tested on HCT116 colon cancer cells, showing an IC50 value of 4.363 μM. This suggests that BMT could serve as a lead compound for developing new anticancer therapies.
Q & A
Q. Advanced
- Substituent effects : Alkyl or aryl groups at N4/C5 positions alter lipophilicity and electron density, impacting antimicrobial or enzyme inhibition activity. For example, bulkier substituents (e.g., 4-bromophenyl) enhance antibacterial potency by improving membrane penetration .
- Addressing contradictions :
What methodologies are recommended for evaluating the compound’s thermal stability and solubility in formulation studies?
Q. Advanced
- Thermal stability :
- Solubility enhancement :
- Salt formation : React with sodium/potassium hydroxides or metal sulfates (e.g., ZnSO) to improve aqueous solubility .
- Co-crystallization : Use hydrophilic co-formers (e.g., succinic acid) to modify crystal lattice energy .
How should researchers design experiments to resolve discrepancies in reported antibacterial activity across structurally similar triazole-thiols?
Q. Advanced
- Controlled variables : Standardize bacterial strains (e.g., S. aureus ATCC 25923), inoculum size, and solvent controls (DMSO ≤1% v/v) .
- Mechanistic studies :
- Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
- Measure membrane disruption via fluorescence dyes (e.g., propidium iodide) .
- Statistical validation : Use multivariate ANOVA to account for substituent electronic effects and lipophilicity (logP) .
What are effective strategies for synthesizing and characterizing metal complexes of this compound?
Q. Advanced
- Synthesis : React the thiol with metal salts (e.g., Cu(II), Zn(II)) in ethanol/water mixtures at 50–60°C. Stoichiometric ratios (1:1 or 1:2 ligand:metal) influence complex geometry .
- Characterization :
- UV-Vis spectroscopy : Detect d-d transitions (e.g., λ~600 nm for Cu(II)).
- Magnetic susceptibility : Confirm paramagnetic behavior in octahedral complexes.
- X-ray crystallography : Resolve coordination modes (e.g., monodentate vs. bridging thiolate) .
How can researchers mitigate thiol oxidation during storage and experimental use?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
